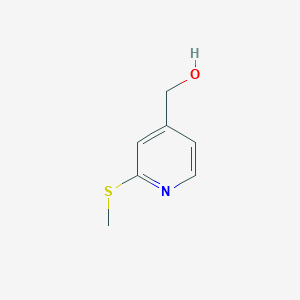
2-(Methylthio)-4-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-4-pyridinemethanol is an organic compound that features a pyridine ring substituted with a methylthio group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-pyridinemethanol can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylthiopyridine with sodium methoxide in methanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-4-pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-4-pyridinemethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)ethanol
- 2-(Methylthio)thiophene
- 2-(Methylthio)aniline
Uniqueness
2-(Methylthio)-4-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
754218-83-2 |
|---|---|
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
(2-methylsulfanylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 |
Clave InChI |
SDOWYVJRBGOYAP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
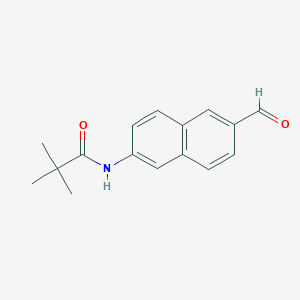
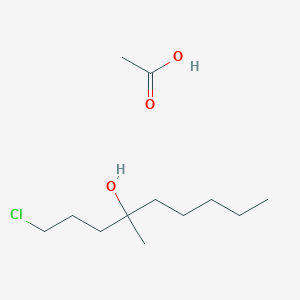
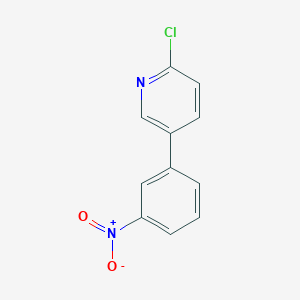
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
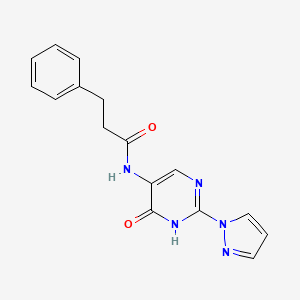
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
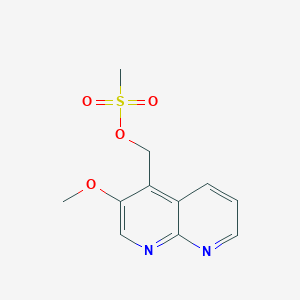
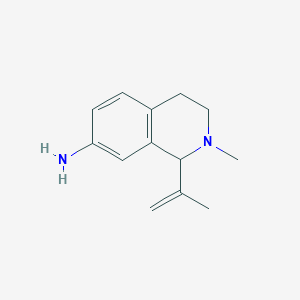
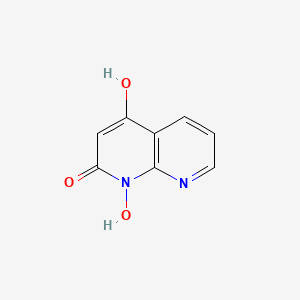
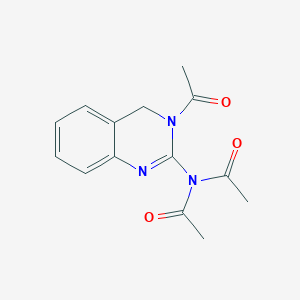
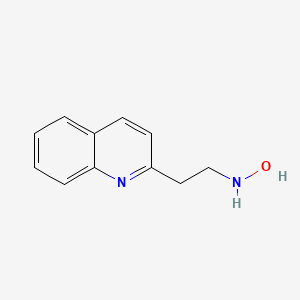
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
